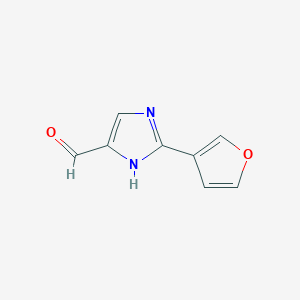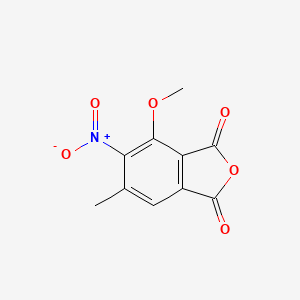![molecular formula C21H22N2 B12893803 3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline CAS No. 918892-43-0](/img/no-structure.png)
3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring. This specific compound is notable for its unique structure, which includes a 2-phenyl group and a 2-methylpropyl group attached to the imidazo[2,1-a]isoquinoline core. Isoquinolines and their derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline core . Another method involves the use of metal catalysts, such as palladium or cobalt, to facilitate the cyclization of aryl amidines and diazo compounds .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves large-scale synthesis using efficient and cost-effective methods. The Skraup synthesis is a widely used industrial method for producing isoquinolines. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction proceeds through the formation of acrolein, which undergoes cyclization to form the isoquinoline core.
化学反应分析
Types of Reactions
3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and chemical properties .
科学研究应用
3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Isoquinoline derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
作用机制
The mechanism of action of 3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors, such as dopamine receptors, and modulate their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, which can result in therapeutic effects .
相似化合物的比较
Similar Compounds
Quinoline: Quinoline is a structural isomer of isoquinoline and shares similar chemical properties. quinoline has a nitrogen atom in the 1-position, whereas isoquinoline has it in the 2-position.
Tetrahydroisoquinoline: This compound is a reduced form of isoquinoline and exhibits different chemical reactivity and biological activity.
Phenylisoquinoline: Similar to 3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline, phenylisoquinoline contains a phenyl group attached to the isoquinoline core.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpropyl group and the 2-phenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for medicinal chemistry research .
属性
| 918892-43-0 | |
分子式 |
C21H22N2 |
分子量 |
302.4 g/mol |
IUPAC 名称 |
3-(2-methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C21H22N2/c1-15(2)14-19-20(17-9-4-3-5-10-17)22-21-18-11-7-6-8-16(18)12-13-23(19)21/h3-11,15H,12-14H2,1-2H3 |
InChI 键 |
PUZFEYFPGAPQQU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=C(N=C2N1CCC3=CC=CC=C32)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B12893754.png)
![N-[(1E)-2-(Triphenyl-lambda~5~-phosphanylidene)ethylidene]benzenecarbothioamide](/img/structure/B12893769.png)


![(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12893786.png)



